molecular formula C7H9ClO4 B1334950 Ethyl 3-chloro-2,4-dioxopentanoate CAS No. 34959-81-4

Ethyl 3-chloro-2,4-dioxopentanoate

Cat. No. B1334950
CAS RN: 34959-81-4
M. Wt: 192.6 g/mol
InChI Key: KJXBRTITCZOHRP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4-dioxopentanoate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to several other ethyl esters that have been synthesized and characterized through different reactions and conditions.

Synthesis Analysis

The synthesis of related compounds to Ethyl 3-chloro-2,4-dioxopentanoate has been explored through various methods. For instance, ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates were obtained through base-catalyzed condensation reactions, which also led to the synthesis of pheromones like disparlure . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized using a Knoevenagel condensation reaction, showcasing the versatility of ethyl esters in forming carbon-carbon bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound, demonstrating the use of halogenated reagents in the synthesis of complex esters .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a by-product from the synthesis of ethyl 2-chloro-2,3-epoxyalkanoates was revised using 13C-1H two-dimensional NMR spectrum and X-ray crystallographic analysis . The crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized, revealing the enamine tautomer in the solid state with specific bond distances and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of ethyl esters like Ethyl 3-chloro-2,4-dioxopentanoate has been studied through various reactions. Methylation reactions have been performed on related compounds, resulting in the formation of enol ethers with different isomerization behaviors . Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using biocatalysts has been investigated, highlighting the potential for producing optically active compounds . Additionally, Michael addition reactions have been utilized to synthesize 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, demonstrating the nucleophilic character of these esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. The crystalline forms of these compounds can vary, as seen in ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, which forms a supramolecular layer in the crystal . The antimicrobial and antioxidant properties of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated, indicating the biological relevance of these compounds . The stability of these compounds in different media, as well as their susceptibility to isomerization and other chemical transformations, are important aspects of their chemical behavior .

Scientific Research Applications

Biosynthesis and Biocatalysis

Ethyl 3-chloro-2,4-dioxopentanoate is a precursor for the production of chiral drugs, including cholesterol-lowering statins. Research by Ye, Ouyang, and Ying (2011) highlights its role in biosynthesis, particularly through biocatalysis, a process involving microorganisms or enzymes. This method offers several advantages like low cost, mild reaction conditions, high yield, and high enantioselectivity. Notably, two novel carbonyl reductases found in the yeast Pichia stipitis show promise for industrial production of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester with over 99% enantiomeric excess (Ye, Ouyang, & Ying, 2011).

Synthetic Photochemistry

The compound has been used in synthetic photochemistry. Mori et al. (1989) discovered that upon UV-light irradiation, ethyl 2,4-dioxopentanoate can form photocyclodimers. This process is significant for understanding and developing photochemical reactions in organic compounds (Mori, Nishiyama, Kohguchi, Shinka, & Takeshita, 1989).

Chemical Synthesis

In chemical synthesis, Usachev, Bizenkov, and Sosnovskikh (2007) used ethyl 2,4-dioxopentanoate for the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. This showcases the compound's utility in creating new chemical entities with potential applications in various industries (Usachev, Bizenkov, & Sosnovskikh, 2007).

Safety And Hazards

Ethyl 3-chloro-2,4-dioxopentanoate is irritating and may be harmful to the eyes, respiratory system, and skin . Therefore, appropriate protective equipment should be worn when handling this compound to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials .

properties

IUPAC Name

ethyl 3-chloro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBRTITCZOHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388308
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2,4-dioxopentanoate

CAS RN

34959-81-4
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloro-2,4-dioxopentanoate
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Synthesis routes and methods

Procedure details

A solution of sulfuryl chloride (7.08 g, 52 mmol) in 15 mL of CH2Cl2 was added dropwise to a solution of ethyl 2,4-dioxovalerate (7.91 g, 40 mmol) in 125 ml of CH2Cl2 at room temperature. After three hours TLC analysis indicated that all of the starting material had been consumed. The reaction mixture was washed with H2O (2×100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 7.84 g (81% yield) of the desired product as and orange oil: 1H NMR (CDCl3) 67 14.4 (bs, 1H), 5.4 (s, 1H), 4.4-4.3 (m, 4H), 2.5 (s, 3H), 2.4 (s, 3H), 1.4-1.35 (s, 6H) for a 1:1 mixture of tautomers.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 2
Ethyl 3-chloro-2,4-dioxopentanoate
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Ethyl 3-chloro-2,4-dioxopentanoate
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Ethyl 3-chloro-2,4-dioxopentanoate
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Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 6
Ethyl 3-chloro-2,4-dioxopentanoate

Citations

For This Compound
2
Citations
BJ Coffin, CNC Drey - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The dihydroxyalkanecarboxylic acids have the general formula, C n H 2n O 4 , where the first member of the series is HOCH 2 . CH(OH) . CO 2 H, known as glyceric …
Number of citations: 2 www.sciencedirect.com
VP Litvinov - Russian Chemical Reviews, 1999 - pubs.rsc.org
litvi_en 737..763 Page 1 Abstract. Published data on the use of cyanoacetamides, cyanothio- and -selenoacetamides in fine organic synthesis and the prospects of application of these …
Number of citations: 84 pubs.rsc.org

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